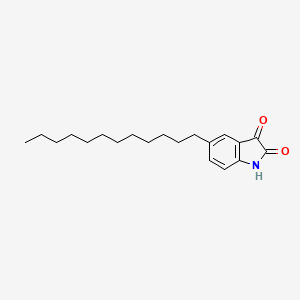
5-Dodecylindoline-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Dodecylindoline-2,3-dione is an organic compound belonging to the indoline family. Indoline derivatives are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science. The structure of this compound consists of an indoline core with a dodecyl chain attached to the nitrogen atom and a dione functional group at positions 2 and 3.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Dodecylindoline-2,3-dione can be achieved through several methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indoline core. The dodecyl chain can be introduced through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Fischer indole synthesis followed by purification steps such as recrystallization or chromatography. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Dodecylindoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The dione functional group can be oxidized to form quinone derivatives.
Reduction: Reduction of the dione group can yield hydroxyindoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxyindoline derivatives.
Substitution: Various substituted indoline derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
5-Dodecylindoline-2,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the development of materials with specific properties, such as dyes and polymers.
Mecanismo De Acción
The mechanism of action of 5-Dodecylindoline-2,3-dione involves its interaction with various molecular targets. The indoline core can interact with proteins and enzymes through hydrogen bonding and hydrophobic interactions. The dione functional group can undergo redox reactions, influencing cellular processes. The dodecyl chain enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes.
Comparación Con Compuestos Similares
Similar Compounds
Indoline-2,3-dione: Lacks the dodecyl chain, making it less lipophilic.
5-Methylindoline-2,3-dione: Contains a methyl group instead of a dodecyl chain, resulting in different biological activities.
5-Phenylindoline-2,3-dione: Has a phenyl group, which affects its chemical reactivity and biological properties.
Uniqueness
5-Dodecylindoline-2,3-dione is unique due to the presence of the long dodecyl chain, which enhances its lipophilicity and influences its interaction with biological membranes. This structural feature distinguishes it from other indoline derivatives and contributes to its specific biological activities and applications.
Propiedades
Fórmula molecular |
C20H29NO2 |
|---|---|
Peso molecular |
315.4 g/mol |
Nombre IUPAC |
5-dodecyl-1H-indole-2,3-dione |
InChI |
InChI=1S/C20H29NO2/c1-2-3-4-5-6-7-8-9-10-11-12-16-13-14-18-17(15-16)19(22)20(23)21-18/h13-15H,2-12H2,1H3,(H,21,22,23) |
Clave InChI |
FVBCKYUPVZTJNT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC1=CC2=C(C=C1)NC(=O)C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



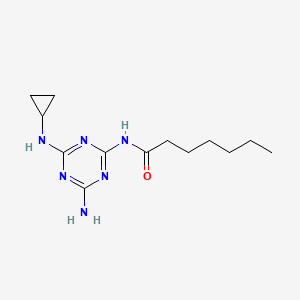
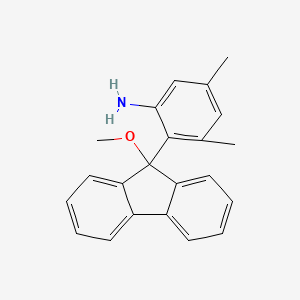

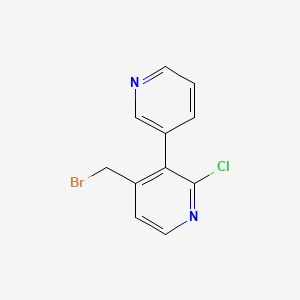


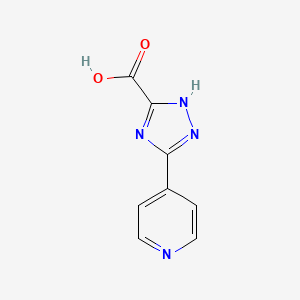
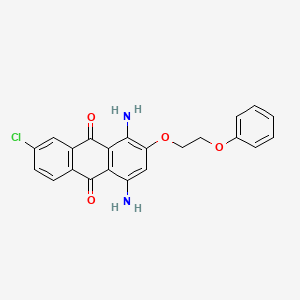

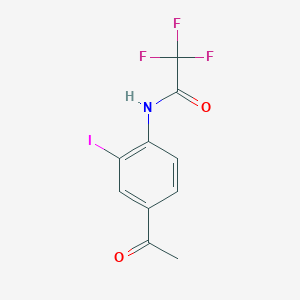
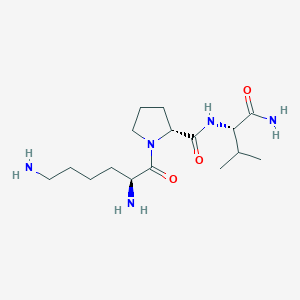
![1-(3-(1H-Imidazol-1-yl)propyl)-4-(benzo[d][1,3]dioxole-5-carbonyl)-3-hydroxy-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one](/img/structure/B13145227.png)

